4-Acetyl-2-(methylthio)phenyl benzoate
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Overview
Description
4-Acetyl-2-(methylthio)phenyl benzoate is an organic compound with the molecular formula C16H14O3S It is a derivative of benzoic acid and contains both acetyl and methylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-(methylthio)phenyl benzoate typically involves the esterification of 4-acetyl-2-(methylthio)phenol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-(methylthio)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
4-Acetyl-2-(methylthio)phenyl benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-(methylthio)phenyl benzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the acetyl group can participate in acetylation reactions, while the methylthio group can undergo oxidation-reduction reactions, affecting cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-2-(methylthio)phenol: Similar structure but lacks the benzoate ester group.
4-Methylthioacetophenone: Contains the methylthio and acetyl groups but lacks the benzoate ester.
2-(Methylthio)benzoic acid: Contains the methylthio group and benzoic acid but lacks the acetyl group.
Uniqueness
4-Acetyl-2-(methylthio)phenyl benzoate is unique due to the presence of both acetyl and methylthio groups attached to a benzoate ester
Properties
CAS No. |
66264-74-2 |
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Molecular Formula |
C16H14O3S |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(4-acetyl-2-methylsulfanylphenyl) benzoate |
InChI |
InChI=1S/C16H14O3S/c1-11(17)13-8-9-14(15(10-13)20-2)19-16(18)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
HIGPVCJXNZADEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)SC |
Origin of Product |
United States |
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